molecular formula C7H9NO2 B1395598 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one CAS No. 4664-13-5

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Cat. No. B1395598
CAS RN: 4664-13-5
M. Wt: 139.15 g/mol
InChI Key: XMUOZGAKXBMOGL-UHFFFAOYSA-N
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Description

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one, or 4HDP, is a heterocyclic compound that is found in a variety of natural products and is of great interest to the scientific community due to its potential applications in medicine, biochemistry, and other fields.

Scientific Research Applications

Antioxidant Activity and Iron Chelation

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one derivatives, such as deferiprone, exhibit significant antioxidant activity. Research has indicated their effectiveness in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS). The synthesis and characterization of deferiprone-cyclodextrin conjugates and their iron(III) complexes have been extensively studied. These compounds demonstrate protonation, stable iron constants, and notable antioxidant activity, highlighting their potential in managing conditions related to iron overload and oxidative stress (Puglisi et al., 2012).

Structural Studies

Structural studies have been conducted on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones to understand their physical properties. These studies involve synthesizing variants of 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents and analyzing them using X-ray diffraction, mass spectrometry, infrared, and proton NMR spectroscopies. The insights from these studies provide valuable information about the bond lengths, angles, and the importance of hydrogen bonding to the solubility and stability of these compounds (Nelson et al., 1988).

Tautomeric Behavior

Derivatives of 4-hydroxypyrimidine, which are structurally similar to 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one, display interesting tautomeric behaviors. These compounds undergo keto-enol tautomerization, with a bias towards the 3H-keto tautomer in solid state. Detailed studies have been conducted to understand the tautomeric forms, exhibiting unique hydrogen-bonding motifs. This knowledge is crucial in pharmaceutical sciences, where the tautomeric form of a compound can significantly influence its biological activity (Hall et al., 2016).

Potential Therapeutic Applications

The foundational structure of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one and its derivatives have been explored for various therapeutic applications. The molecule's capacity as a low toxicity metal chelator, antioxidant, antibacterial, and analgesic agent makes it a versatile candidate for the development of multifunctional drugs. Specific derivatives have been functionalized to target neurodegenerative diseases like Alzheimer's, demonstrating the molecule's potential in therapeutic innovation (Scott et al., 2011).

properties

IUPAC Name

4-hydroxy-3,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOZGAKXBMOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716269
Record name 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

CAS RN

4664-13-5
Record name 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4664-13-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Seo, TE Sotman, ER Sullivan, BD Ellis, T Phung… - Tetrahedron, 2017 - Elsevier
We report regioselective functionalization of pyridones and pyrones via electrophilic bromination (Br 2 ) or radical trifluoromethylation (NaSO 2 CF 3 / t BuOOH) at the 3-position. Counter…
Number of citations: 5 www.sciencedirect.com

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